Superior Binding Affinity and In Vitro Functional Potency Compared to SR 48692
In direct comparative studies, SR 142948 demonstrates significantly higher potency than the prototypical antagonist SR 48692 across multiple in vitro assays [1]. Its binding affinity for the neurotensin receptor is markedly higher, with an IC50 of 0.24 nM for displacing [125I]-neurotensin, compared to 14 nM for SR 48692 [1]. This superior binding translates into greater functional antagonism, as evidenced by its ability to inhibit neurotensin-induced calcium mobilization (IC50 = 19 nM vs 41 nM) and prostacyclin production (IC50 = 17 nM vs 86 nM) in human umbilical vein endothelial cells [1].
| Evidence Dimension | In vitro potency: binding affinity and functional antagonism |
|---|---|
| Target Compound Data | IC50 = 0.24 nM (binding); 19 nM (Ca2+); 17 nM (PGI2) |
| Comparator Or Baseline | SR 48692: IC50 = 14 nM (binding); 41 nM (Ca2+); 86 nM (PGI2) |
| Quantified Difference | 58-fold higher binding affinity; 2.2-fold more potent for Ca2+ inhibition; 5.1-fold more potent for PGI2 inhibition |
| Conditions | [125I]-neurotensin binding assay; cytosolic Ca2+ mobilization and prostacyclin production in human umbilical vein endothelial cells |
Why This Matters
The ~58-fold higher binding affinity ensures complete receptor occupancy at lower concentrations, reducing potential off-target effects and enabling more definitive mechanistic studies.
- [1] Schaeffer, P., Laplace, M. C., Bernat, A., et al. (1998). SR142948A is a potent antagonist of the cardiovascular effects of neurotensin. Journal of Cardiovascular Pharmacology, 31(4), 545-550. View Source
